Cas no 1260899-01-1 (Methyl 5-chloro-2-oxoindoline-7-carboxylate)

Methyl 5-chloro-2-oxoindoline-7-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its structure features a chloro-substituted indoline core with a carboxylate ester at the 7-position, offering reactivity for further functionalization. The compound is commonly employed in the synthesis of biologically active molecules, including potential drug candidates, due to its ability to serve as a scaffold for heterocyclic modifications. High purity and consistent quality make it suitable for research and industrial-scale processes. Its stability under standard storage conditions ensures reliable performance in synthetic workflows. The presence of both electron-withdrawing and electron-donating groups enhances its utility in diverse chemical transformations.
Methyl 5-chloro-2-oxoindoline-7-carboxylate structure
1260899-01-1 structure
Product name:Methyl 5-chloro-2-oxoindoline-7-carboxylate
CAS No:1260899-01-1
MF:C10H8ClNO3
MW:225.628421783447
CID:4821232

Methyl 5-chloro-2-oxoindoline-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-chloro-2-oxoindoline-7-carboxylate
    • Inchi: 1S/C10H8ClNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13)
    • InChI Key: NDFDSSJKUFAZCD-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)OC)C2=C(C=1)CC(N2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 294
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.4

Methyl 5-chloro-2-oxoindoline-7-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM246096-5g
Methyl 5-chloro-2-oxoindoline-7-carboxylate
1260899-01-1 95%+
5g
$1246 2021-08-04
Chemenu
CM246096-10g
Methyl 5-chloro-2-oxoindoline-7-carboxylate
1260899-01-1 95%+
10g
$1870 2021-08-04
Chemenu
CM246096-5g
Methyl 5-chloro-2-oxoindoline-7-carboxylate
1260899-01-1 95%+
5g
$*** 2023-03-30
Alichem
A199010561-10g
Methyl 5-chloro-2-oxoindoline-7-carboxylate
1260899-01-1 97%
10g
$2460.24 2023-09-03
Chemenu
CM246096-10g
Methyl 5-chloro-2-oxoindoline-7-carboxylate
1260899-01-1 95%+
10g
$*** 2023-03-30
Alichem
A199010561-5g
Methyl 5-chloro-2-oxoindoline-7-carboxylate
1260899-01-1 97%
5g
$1624.08 2023-09-03
Chemenu
CM246096-1g
Methyl 5-chloro-2-oxoindoline-7-carboxylate
1260899-01-1 95%+
1g
$*** 2023-03-30
Chemenu
CM246096-1g
Methyl 5-chloro-2-oxoindoline-7-carboxylate
1260899-01-1 95%+
1g
$520 2021-08-04
Alichem
A199010561-25g
Methyl 5-chloro-2-oxoindoline-7-carboxylate
1260899-01-1 97%
25g
$4100.40 2023-09-03
Ambeed
A508484-1g
Methyl 5-chloro-2-oxoindoline-7-carboxylate
1260899-01-1 97%
1g
$638.0 2024-04-25

Additional information on Methyl 5-chloro-2-oxoindoline-7-carboxylate

Methyl 5-chloro-2-oxoindoline-7-carboxylate (CAS No. 1260899-01-1): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-chloro-2-oxoindoline-7-carboxylate (CAS No. 1260899-01-1) is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural framework, has garnered considerable attention in recent years due to its pivotal role in the development of novel therapeutic agents. The presence of both chloro and carboxylate functional groups makes it an invaluable building block for medicinal chemists, enabling the construction of complex molecular architectures essential for drug discovery.

The chemical structure of Methyl 5-chloro-2-oxoindoline-7-carboxylate consists of an indoline core substituted with a chloro group at the 5-position and a methyl ester group at the 7-position. This configuration not only enhances its reactivity but also allows for diverse chemical modifications, making it a preferred choice for synthesizing various pharmacophores. The indoline scaffold is particularly noteworthy, as it is a common motif found in numerous bioactive compounds, including those with anti-inflammatory, anticancer, and antimicrobial properties.

In recent years, significant advancements have been made in leveraging Methyl 5-chloro-2-oxoindoline-7-carboxylate as a precursor in the synthesis of small-molecule drugs. For instance, researchers have utilized this intermediate to develop novel inhibitors targeting specific enzymes involved in metabolic disorders. The chloro substituent at the 5-position serves as a versatile handle for further functionalization, allowing chemists to introduce additional groups such as amines or alcohols through nucleophilic substitution reactions. This flexibility has been instrumental in creating derivatives with enhanced binding affinity and selectivity.

Moreover, the ester functionality at the 7-position provides another avenue for chemical manipulation. Hydrolysis of this group can yield the corresponding carboxylic acid, which can then be further modified to introduce various pharmacophoric elements. Such modifications have led to the discovery of several promising candidates for treating neurological disorders, where precise molecular tuning is crucial for efficacy and safety.

The pharmaceutical industry has also explored the use of Methyl 5-chloro-2-oxoindoline-7-carboxylate in the development of antiviral agents. Its structural features have been found to be conducive to interactions with viral proteases and polymerases, making it an excellent scaffold for designing inhibitors. Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against a range of pathogens, including those responsible for emerging infectious diseases. This underscores the importance of indoline-based compounds in addressing global health challenges.

From a synthetic chemistry perspective, Methyl 5-chloro-2-oxoindoline-7-carboxylate offers several advantages over alternative intermediates. Its high purity and stability under various reaction conditions make it an ideal candidate for large-scale production. Additionally, its compatibility with green chemistry principles has been highlighted in several studies, where researchers have optimized synthetic routes to minimize waste and energy consumption. These efforts align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

The versatility of Methyl 5-chloro-2-oxoindoline-7-carboxylate extends beyond its applications in drug development. It has also been utilized in material science research, particularly in the synthesis of organic semiconductors and catalysts. The indoline core's ability to adopt multiple conformations has been exploited to design molecules with specific electronic properties, making it valuable for developing next-generation electronic devices.

In conclusion, Methyl 5-chloro-2-oxoindoline-7-carboxylate (CAS No. 1260899-01-1) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity profile have enabled its use in the development of diverse therapeutic agents across multiple therapeutic areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a critical component in the pharmaceutical and materials science industries.

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(CAS:1260899-01-1)Methyl 5-chloro-2-oxoindoline-7-carboxylate
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Purity:99%
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